1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Catalog No.
S801177
CAS No.
32275-63-1
M.F
C14H14N2O2
M. Wt
242.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxyl...

CAS Number

32275-63-1

Product Name

1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

IUPAC Name

1-phenyl-4,5,6,7-tetrahydroindazole-3-carboxylic acid

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

InChI

InChI=1S/C14H14N2O2/c17-14(18)13-11-8-4-5-9-12(11)16(15-13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,17,18)

InChI Key

RTQVNHMXVLFXIX-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=NN2C3=CC=CC=C3)C(=O)O

Canonical SMILES

C1CCC2=C(C1)C(=NN2C3=CC=CC=C3)C(=O)O
  • Indazole Core

    The indazole ring system is a common scaffold in medicinal chemistry, found in numerous bioactive molecules PubChem: 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid: . This suggests potential for 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid to have interesting biological properties.

  • Functional Groups

    The presence of the carboxylic acid group (COOH) suggests the molecule could be involved in various biological processes, such as enzyme inhibition or protein binding. The phenyl ring (C6H5) can also contribute to interactions with other molecules.

1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid has the molecular formula C14H14N2O2 and a molecular weight of approximately 242.28 g/mol. It features a unique indazole structure that contributes to its chemical properties and biological activities. The compound is characterized by its tetrahydroindazole core, which is fused with a phenyl group and a carboxylic acid functional group at the 3-position of the indazole ring .

The chemical reactivity of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid can be attributed to its functional groups. Notably:

  • Decarboxylation: The carboxylic acid group can undergo decarboxylation under certain conditions to yield various derivatives.
  • Esterification: This compound can react with alcohols to form esters.
  • Amidation: The carboxylic acid can also react with amines to form amides .

These reactions are essential for modifying the compound for specific applications in medicinal chemistry.

Research indicates that 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid exhibits various biological activities. It has been studied for its potential as:

  • Antidepressant: Some studies suggest it may have effects on serotonin pathways.
  • Antioxidant: The compound has shown promise in reducing oxidative stress in biological systems.
  • Anti-inflammatory: It may help in mitigating inflammatory responses through various biochemical pathways.

These activities make it a candidate for further pharmacological studies.

Several synthetic routes have been developed to produce 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid:

  • Cyclization Reactions: Starting from appropriate phenyl and indazole precursors through cyclization under acidic or basic conditions.
  • Reduction Reactions: Utilizing reductive amination techniques to introduce the tetrahydro structure.
  • Functional Group Transformations: Modifying existing compounds through targeted reactions to introduce the carboxylic acid moiety .

These methods highlight the versatility in synthesizing this compound.

The applications of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid are diverse:

  • Pharmaceutical Development: Due to its biological activities, it is being explored as a lead compound in drug discovery.
  • Chemical Research: It serves as a useful intermediate in the synthesis of other complex molecules.
  • Biochemical Studies: Its properties make it suitable for studying enzyme interactions and metabolic pathways .

Interaction studies involving 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid have focused on its binding affinity to various receptors and enzymes. Preliminary findings suggest that it may interact with serotonin receptors and other targets involved in mood regulation and inflammation. Further research is necessary to elucidate these interactions fully and understand the underlying mechanisms.

In comparing 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid with similar compounds, several noteworthy analogs include:

Compound NameStructure FeaturesUnique Aspects
Ethyl 1-phenyl-4,5,6,7-tetrahydroindazole-3-carboxylateContains an ethyl ester instead of carboxylic acidIncreased lipophilicity may enhance bioavailability
4-Methylindazole derivativesMethyl substitution on the indazole ringPotentially altered pharmacological properties
Indole-based compoundsSimilar core structure but different substituentsVariability in biological activity due to structural differences

The uniqueness of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid lies in its specific tetrahydroindazole framework combined with the phenyl group and carboxylic acid functionality. This combination may confer distinct pharmacological effects compared to other similar compounds .

The synthesis of tetrahydroindazole derivatives dates to the mid-20th century, with early studies focusing on their potential as anti-inflammatory agents. The specific compound 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid emerged as a distinct entity in the 1970s, when researchers began exploring saturated indazole analogs to improve the pharmacokinetic profiles of aromatic heterocycles. A landmark 1979 study demonstrated its anti-inflammatory properties in animal models, marking its first pharmacological characterization.

Advancements in synthetic methodologies, such as the Davis–Beirut reaction and palladium-catalyzed cyclization, enabled scalable production by the early 2000s. For instance, a 2011 patent detailed a three-step synthesis starting from chloral hydrate and phenylhydrazine, achieving a 25–43% yield through diazonium salt intermediates. Recent innovations, including one-pot Sonogashira cross-coupling/cyclization sequences, have further streamlined its synthesis.

Position in the Indazole Family of Compounds

Indazoles are bicyclic systems comprising a benzene ring fused to a pyrazole, with two nitrogen atoms at positions 1 and 2. Unlike fully aromatic indazoles, the tetrahydroindazole core of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid introduces partial saturation, reducing planarity and enhancing conformational flexibility. This structural modification impacts its electronic properties and binding affinity to biological targets.

Key structural distinctions include:

  • N-1 Substitution: The phenyl group at N-1 enhances hydrophobic interactions, a feature absent in simpler indazoles like indazole-3-carboxylic acid.
  • C-3 Functionalization: The carboxylic acid group enables salt formation, esterification, and amidation, broadening its utility as a synthetic intermediate.
  • Tetrahydro Ring: Saturation at positions 4–7 modulates ring strain and solubility compared to fully aromatic analogs like benzydamine.

These attributes make it a bridge between rigid aromatic indazoles and flexible alicyclic compounds, offering unique opportunities for structure-activity relationship (SAR) studies.

Significance in Chemical Research

The compound’s significance arises from its dual role as a bioactive scaffold and a synthetic building block:

Drug Discovery

  • Anti-Inflammatory Applications: Early studies identified its ability to inhibit cyclooxygenase (COX) enzymes, with IC₅₀ values comparable to indomethacin in murine models.
  • Antiviral Potential: Derivatives exhibit activity against hepatitis C virus (HCV), with EC₅₀ values of 8.7–12.4 μM in genotype 1b and 2a replicons.
  • Central Nervous System (CNS) Targets: The phenyltetrahydroindazole scaffold shows affinity for serotonin receptors (5-HT₃), suggesting utility in neuropsychiatric disorders.

Synthetic Versatility

  • Functionalization: The carboxylic acid undergoes esterification, amidation, and decarboxylation, enabling diversity-oriented synthesis. For example, methyl ester derivatives (e.g., CAS 43120-28-1) are precursors to prodrugs with enhanced bioavailability.
  • Heterocyclization: Reactivity with hydrazines and aldehydes facilitates the construction of fused indazole systems, such as benzo[g]indazoles.

Material Science

  • Crystallography: X-ray diffraction studies reveal two polymorphic forms (Form A and Form B), with Form A being solvent-free and thermally stable up to 200°C.

Current Research Landscape

Recent studies emphasize its role in cutting-edge therapeutic and synthetic applications:

Drug Development

  • Synthetic Cannabinoids: A 2024 study utilized the compound as a precursor for N-1 alkylated indazoles, achieving 51–96% yields in the synthesis of psychoactive cannabinoid analogs.
  • Oncology: Hybrid molecules incorporating the tetrahydroindazole scaffold show promise as kinase inhibitors, with preliminary data indicating activity against breast cancer cell lines (MCF-7).

Organic Synthesis

  • Flow Chemistry: Continuous-flow systems have been employed to optimize diazotization reactions, reducing reaction times from hours to minutes.
  • Enantioselective Catalysis: Chiral auxiliaries enable asymmetric synthesis of tetrahydroindazole derivatives, as demonstrated in a 2023 report on Rh-catalyzed cyclizations.

Computational Studies

  • Molecular Docking: Simulations predict high binding affinity (−9.2 kcal/mol) for the COX-2 active site, corroborating experimental anti-inflammatory data.
  • QSAR Modeling: Electronic parameters (e.g., HOMO-LUMO gaps) correlate with antiviral efficacy, guiding the design of next-generation analogs.

XLogP3

3

Dates

Last modified: 08-15-2023

Explore Compound Types